

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarboxamide

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Compound of Interest

Compound Name: **2-Pyridinecarboxamide**

Cat. No.: **B142947**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Pyridinecarboxamide**, also known as picolinamide, is a heterocyclic compound featuring a pyridine ring with a carboxamide group at the 2-position.^[1] It is the amide derivative of picolinic acid.^{[2][3]} This compound serves as a crucial building block in organic synthesis and is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.^{[1][4]} Its derivatives have garnered significant attention for a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.^{[5][6][7]} Notably, picolinamide is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a subject of interest in cancer research.^{[3][8][9]} A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-Pyridinecarboxamide** are crucial for predicting its behavior in biological systems, guiding formulation development, and designing synthetic routes.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physicochemical data for **2-Pyridinecarboxamide**.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O	[1][2][10]
Molecular Weight	122.12 g/mol	[2][8][10]
Appearance	White to off-white crystalline powder/solid	[1][8][11]
Melting Point	110 °C (decomposes)	[8][9][11]
Boiling Point	143 °C at 20 mmHg (2.7 kPa)	[8][11][12]
pKa (of conjugate acid)	2.10 (at 20°C)	[1][8]
LogP (Octanol/Water)	-0.24	[9]
Water Solubility	1.47 M; Dissolves at 35g/L (25°C)	[1][8]
Vapor Pressure	2.95E-11 mmHg at 25°C	[8]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.

Determination of pKa (Acid Dissociation Constant)

The pKa of **2-Pyridinecarboxamide**'s conjugate acid can be determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration[13]

- Solution Preparation: Prepare a standard solution of **2-Pyridinecarboxamide** of known concentration (e.g., 0.01 M) in deionized water. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the **2-Pyridinecarboxamide** solution into a beaker equipped with a magnetic stirrer and the calibrated pH electrode.
- Titration Process: Slowly add aliquots of the standardized strong acid (titrant) to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This point corresponds to the inflection point of the curve.

Method: ¹H NMR Spectroscopy[14]

- Sample Preparation: Prepare a solution of **2-Pyridinecarboxamide** in deuterium oxide (D₂O). Add an internal chemical shift standard, such as tetramethylammonium iodide.
- pH Adjustment: Prepare a series of samples across a range of pH (or pD) values. Adjust the pH of each sample by adding small amounts of DCI or NaOD solutions (prepared in D₂O).
- Spectral Acquisition: Acquire a ¹H NMR spectrum for each sample.
- Data Analysis: Identify the chemical shifts of the pyridine ring protons. These shifts will change as a function of pH due to the protonation/deprotonation of the pyridine nitrogen. Plot the chemical shift (δ) of a specific proton versus the pH. The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14][15]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique.[15][16]

Method: Shake-Flask Method[15]

- Phase Preparation: Prepare a mixture of n-octanol and water (pH-buffered, typically to 7.4, to ensure the compound is in a neutral state). Saturate the n-octanol with the aqueous buffer

and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

- Sample Preparation: Accurately weigh a small amount of **2-Pyridinecarboxamide** and dissolve it in the pre-saturated n-octanol or aqueous phase.
- Partitioning: Add a known volume of the second pre-saturated phase to create a known volume ratio (e.g., 1:1). Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1 hour) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand undisturbed until the two phases (octanol and aqueous) are clearly separated.
- Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of **2-Pyridinecarboxamide** in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[\[17\]](#)
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[\[16\]](#)[\[18\]](#)

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method, which measures the concentration of a saturated solution.[\[19\]](#)

Method: Shake-Flask Method[\[20\]](#)[\[21\]](#)

- Sample Preparation: Add an excess amount of solid **2-Pyridinecarboxamide** to a known volume of deionized water (or a relevant aqueous buffer) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[\[19\]](#)[\[20\]](#)
- Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure no suspended solid particles are present in the sample, filter the supernatant through

a low-binding filter (e.g., 0.22 μ m PTFE) or centrifuge the solution at high speed.

- Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of **2-Pyridinecarboxamide** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/L or mol/L.

Mandatory Visualizations

The following diagrams illustrate a key biological pathway involving picolinamide and a standard experimental workflow.

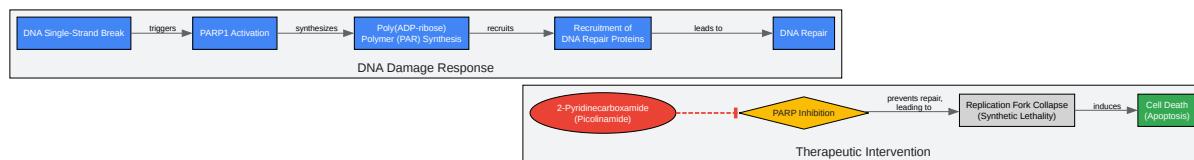


Figure 1: Simplified PARP Inhibition Pathway

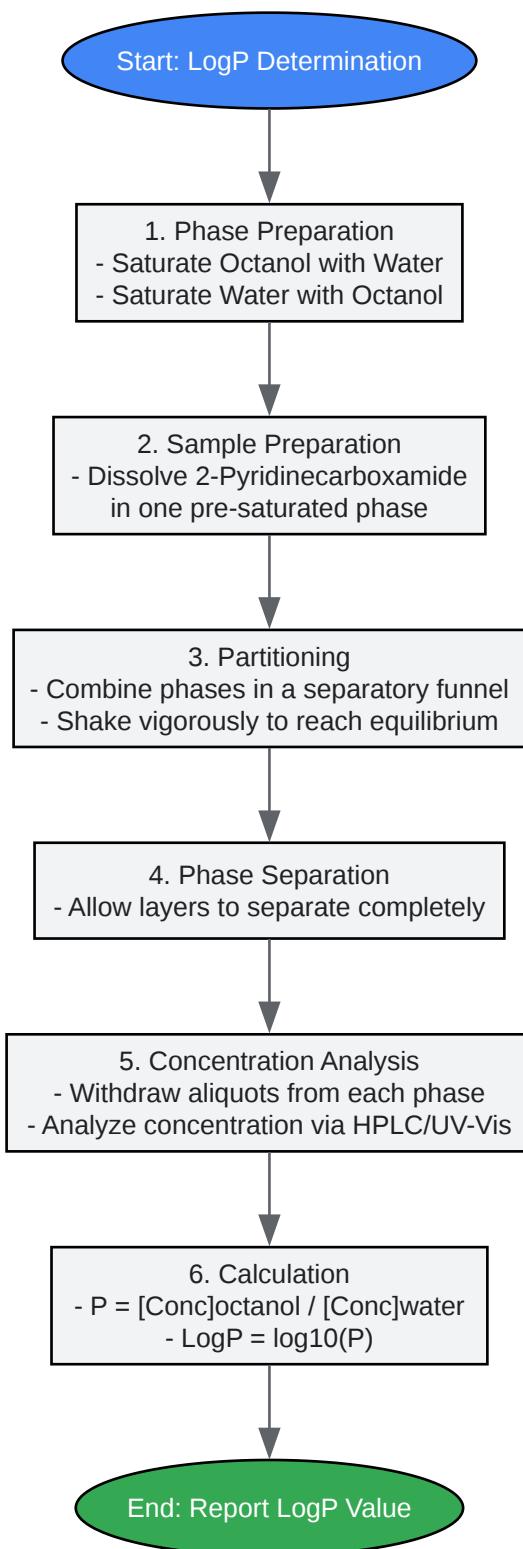


Figure 2: Experimental Workflow for LogP Determination

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